molecular formula C4H10N2O4 B12059991 L-Asparagine-amide-15N monohydrate

L-Asparagine-amide-15N monohydrate

Cat. No.: B12059991
M. Wt: 151.13 g/mol
InChI Key: RBMGJIZCEWRQES-UEFLAVRISA-N
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Description

L-Asparagine-amide-15N (monohydrate) (CAS: 204451-47-8) is an isotopically labeled derivative of L-asparagine, where the amide nitrogen atom is enriched with the stable isotope nitrogen-15 (15N). Its molecular formula is C₄H₁₀¹⁵N₂O₄·H₂O, with a molecular weight of 169.14 g/mol (anhydrous basis: 151.13 g/mol) . This compound is synthesized for advanced research applications, including nuclear magnetic resonance (NMR) spectroscopy, metabolic pathway tracing, and enzyme kinetics studies, where precise tracking of nitrogen atoms is critical . The monohydrate form ensures stability under standard storage conditions (dry, cool environments) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10N2O4

Molecular Weight

151.13 g/mol

IUPAC Name

(2S)-2-amino-4-(15N)azanyl-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i6+1;

InChI Key

RBMGJIZCEWRQES-UEFLAVRISA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)[15NH2].O

Canonical SMILES

C(C(C(=O)O)N)C(=O)N.O

Origin of Product

United States

Preparation Methods

Core Strategy: Ammonolysis of L-Aspartic Acid Derivatives

The synthesis of L-asparagine-amide-15N centers on introducing 15N into the amide group via ammonolysis of esterified L-aspartic acid precursors. This approach avoids the racemization pitfalls of classical DL-asparagine synthesis and subsequent enzymatic resolution. Two primary routes dominate modern practice:

Route 1: 15N-Labeled Inorganic Nitrogen Sources

This method utilizes 15NH3 generated from 15NH4Cl or 15NH4NO3 to functionalize L-aspartic acid-β-ester intermediates. The reaction proceeds through nucleophilic attack of 15NH3 on the ester carbonyl, yielding the amide bond with retention of configuration.

Example Protocol (Patent CN100398515C, Example 1):

  • Starting Material: 26.6 g (0.2 mol) L-aspartic acid

  • Esterification: React with POCl3 in anhydrous methanol at 0–5°C for 1.5 hours to form L-aspartic acid-β-methyl ester hydrochloride (72.5% yield).

  • Ammonolysis: Treat 2.95 g (0.02 mol) ester with 15NH3 (from 7.35 g 15NH4Cl and 40 g NaOH) in methanol at 60°C for 64 hours.

  • Yield: 2.53 g β-15N-L-asparagine (84.1% conversion, >99% purity).

Route 2: 15N-Labeled L-Aspartic Acid Precursors

Pre-labeling L-aspartic acid at the α-amino group enables direct synthesis of α-15N-L-asparagine. Subsequent ammonolysis introduces a second 15N at the amide position, achieving dual isotopic labeling.

Example Protocol (Patent CN100398515C, Example 2):

  • Starting Material: 13.3 g (0.1 mol) α-15N-L-aspartic acid

  • Esterification: Methanol and POCl3 yield α-15N-L-aspartic acid-β-methyl ester hydrochloride (71.7% yield).

  • Ammonolysis: React with NH3 (from NH4Cl/NaOH) to produce α-15N-L-asparagine (62% total yield).

Critical Process Parameters and Optimization

Esterification Efficiency

Esterification of L-aspartic acid’s β-carboxyl group is selectivity-dependent on:

  • Temperature: −10°C to 20°C minimizes α-ester formation.

  • Acid Catalyst: POCl3 outperforms H2SO4 or HCl in minimizing racemization.

  • Solvent: Methanol provides optimal nucleophilicity and solubility.

Table 1: Esterification Yield Under Varied Conditions

Temperature (°C)CatalystSolventYield (%)
0–5POCl3Methanol72.5
10–15H2SO4Ethanol58.2
−10POCl3Methanol68.9

Ammonolysis Kinetics

Reaction duration and temperature critically impact 15N incorporation:

  • 60°C for 64 hours maximizes amide bond formation while preventing ester hydrolysis.

  • Excess 15NH3 (20–30% molar excess) ensures complete conversion, with recovery systems (e.g., H2SO4 traps) enhancing cost-efficiency.

Table 2: Ammonolysis Efficiency vs. Time

Time (hours)Temperature (°C)Conversion (%)
485071.3
646084.1
726083.7

Purification and Isotopic Purity

Recrystallization Protocols

  • Ethanol-Water Systems: Achieve >99% purity via sequential recrystallization (e.g., 50 mL ethanol per 20 mL aqueous solution).

  • Melting Point Validation: β-15N-L-asparagine exhibits 189.9–190.4°C (vs. 184°C for unlabeled compound).

Isotopic Abundance Verification

  • Mass Spectrometry: Confirms >99% 15N enrichment at the amide position.

  • Optical Rotation: [α]20D = +28.3°–28.4° (c = 13N HCl) confirms chiral integrity .

Chemical Reactions Analysis

Types of Reactions

L-Asparagine-amide-15N (monohydrate) undergoes various chemical reactions, including:

    Hydrolysis: The amide group can be hydrolyzed to form L-Aspartic acid and ammonia-15N.

    Oxidation: The compound can be oxidized to form L-Aspartic acid.

    Substitution: The amide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed in acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.

Major Products

    Hydrolysis: L-Aspartic acid and ammonia-15N.

    Oxidation: L-Aspartic acid.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Investigations

Overview : L-Asparagine-amide-15N is extensively used in NMR spectroscopy to study the structure and dynamics of proteins and other biological macromolecules. The incorporation of the nitrogen isotope allows for enhanced resolution and sensitivity in detecting molecular interactions.

Applications :

  • Protein Dynamics : Researchers use L-Asparagine-amide-15N to probe conformational changes in proteins under various conditions, aiding in the understanding of protein folding and stability.
  • Binding Studies : It serves as a valuable tool in identifying binding sites and characterizing ligand-receptor interactions.

Cell Culture Supplement

Overview : L-Asparagine is a critical component in cell culture media, particularly for mammalian cells. Its supplementation promotes cell growth and viability.

Applications :

  • Recombinant Protein Production : In Chinese hamster ovary (CHO) cell cultures, optimizing L-asparagine levels has been shown to enhance the yield of monoclonal antibodies significantly. Studies indicate that supplementing culture media with a combination of asparagine and glutamine can improve specific antibody production rates by up to 85% .
  • Tumor Cell Growth : Certain leukemic cells require external L-asparagine due to deficiencies in asparagine synthetase. Its availability is crucial for the proliferation of solid tumors such as breast cancer and non-small-cell lung cancer .

Metabolomics and Metabolic Studies

Overview : The stable isotope labeling provided by L-Asparagine-amide-15N allows for detailed metabolic tracing studies, enabling researchers to track metabolic pathways involving asparagine.

Applications :

  • Pathway Analysis : By incorporating L-Asparagine-amide-15N into metabolic studies, scientists can elucidate pathways involving amino acid metabolism, including gluconeogenesis and nitrogen metabolism.
  • Disease Mechanisms : The compound has been employed to investigate metabolic dysregulation in conditions such as cancer and neurodegenerative diseases.

Biotherapeutics Stability Studies

Overview : L-Asparagine is known to be involved in the stability of therapeutic proteins. Its deamidation can lead to degradation pathways that affect drug efficacy.

Applications :

  • Antibody Stability Testing : Research has demonstrated that asparagine residues in monoclonal antibodies are prone to deamidation, which can compromise their stability. Studies have characterized degradation hotspots within antibody structures, providing insights into optimizing formulations for better shelf-life .
  • Predictive Modeling : The data collected from studies using L-Asparagine-amide-15N can be utilized to develop predictive models for protein stability, guiding the design of more robust biopharmaceuticals.

Immunology Research

Overview : The role of L-asparagine extends into immunology, where it influences T-cell activation and function.

Applications :

  • T-cell Activation Studies : Increased levels of asparagine have been shown to potentiate CD8+ T-cell activation and enhance anti-tumor responses . This has implications for developing immunotherapies targeting various cancers.

Data Summary Table

Application AreaKey FindingsReferences
NMR InvestigationsEnhanced detection of protein dynamics and binding interactions ,
Cell CultureIncreased yield of recombinant proteins; essential for tumor cell growth ,
MetabolomicsTracing metabolic pathways; studying disease mechanisms ,
Biotherapeutics StabilityIdentifying degradation hotspots; predictive modeling for protein stability
ImmunologyPotentiation of T-cell activation; implications for cancer immunotherapy

Mechanism of Action

L-Asparagine-amide-15N (monohydrate) exerts its effects through its incorporation into proteins and other biomolecules. The nitrogen-15 isotope allows for the tracking of nitrogen atoms in metabolic pathways. The compound enhances LCK signaling, which potentiates CD8+ T-cell activation and anti-tumor responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between L-Asparagine-amide-15N (monohydrate) and structurally or functionally related compounds:

Compound CAS Number Molecular Formula Isotopic Label Purity Applications
L-Asparagine-amide-15N (monohydrate) 204451-47-8 C₄H₁₀¹⁵N₂O₄·H₂O 15N (amide group) ≥98 atom% 15N NMR, metabolic studies
L-Asparagine-15N₂ (monohydrate) 287484-32-6 H₂¹⁵NCOCH₂CH(¹⁵NH₂)CO₂H·H₂O 15N (amide + amine groups) 98 atom% 15N Dual-labeling studies, enzyme assays
L-Asparagine-4-¹³C (monohydrate) 286437-12-5 C₃¹³CH₈N₂O₃·H₂O 13C (carbon-4) ≥99% CP Carbon flux analysis, isotopic tracing
L-Asparagine monohydrate (unlabeled) 5794-13-8 C₄H₈N₂O₃·H₂O None >95% Cell culture, protein synthesis
L-Asparagine-15N (amine) (monohydrate) Not explicitly listed C₄H₁₀¹⁵N₂O₄·H₂O 15N (amine group) ≥98 atom% 15N Selective nitrogen tracking in peptides
Key Differentiators :

Isotopic Labeling Position: L-Asparagine-amide-15N is labeled exclusively at the amide nitrogen, enabling targeted studies of peptide bond dynamics or asparagine-specific enzymatic reactions . In contrast, L-Asparagine-15N₂ (monohydrate) contains two 15N atoms (amide and amine groups), making it suitable for dual-tracking experiments or studies requiring broader nitrogen visibility .

Versus Carbon-13 Analogs: L-Asparagine-4-¹³C (monohydrate) replaces carbon-4 with 13C, shifting its utility to carbon-centric metabolic studies (e.g., glycolysis or TCA cycle analysis) rather than nitrogen-focused pathways .

However, isotopic variants like L-Asparagine-amide-15N demand stricter controls to avoid isotopic dilution or contamination during experiments .

Synthetic Accessibility: Synthesis of 15N-labeled compounds often relies on methods like diazo-transfer reactions using Na¹⁵NO₂ (as in ), which is cost-effective compared to Na¹⁵NNN-based routes . This impacts the commercial availability and pricing of labeled asparagine derivatives.

Biological Activity

L-Asparagine-amide-15N (monohydrate) is a stable isotope-labeled form of the amino acid L-asparagine, characterized by the incorporation of nitrogen-15. This unique labeling enables enhanced tracking and analysis in biological research, particularly in studying metabolic pathways and protein dynamics. This article delves into the biological activity of L-Asparagine-amide-15N, highlighting its significance in various biological processes, applications in cell culture, and implications in health and disease.

L-Asparagine-amide-15N (monohydrate) has a molecular formula of C4H8N2O3H2O\text{C}_4\text{H}_8\text{N}_2\text{O}_3\cdot \text{H}_2\text{O} and a molecular weight of approximately 151.13 g/mol. The compound can be synthesized through various methods, including the reaction of aspartate with glutamine in the presence of ATP, catalyzed by asparagine synthetase (ASNS) .

2. Biological Functions

Role in Protein Synthesis:
L-Asparagine is crucial for protein synthesis as it serves as a substrate for various enzymes and participates in multiple metabolic pathways. Its amide group facilitates hydrogen bonding within protein structures, making it a common component in alpha-helices and beta-sheets .

Metabolic Pathways:
Asparagine can be converted back to aspartate via the action of asparaginase, playing vital roles in cellular functions such as the citric acid cycle and neurotransmitter synthesis . In plants, L-asparagine acts as a primary nitrogen source, particularly during growth phases when carbohydrate availability is low .

3. Applications in Cell Culture

L-Asparagine-amide-15N is widely used in cell culture media to promote cell growth and enhance productivity in recombinant protein production. For instance:

  • CHO Cell Cultures: Supplementing CHO cells with L-asparagine significantly improves antibody production rates .
  • Tumor Cells: Certain leukemic cells require external L-asparagine supplementation due to their inability to synthesize it, highlighting its importance in cancer metabolism .

4. Case Studies and Research Findings

Cancer Research:
Studies have demonstrated that L-asparagine levels influence tumor growth, particularly in solid tumors like breast and pancreatic cancers. Enhanced availability of asparagine has been linked to increased tumor cell proliferation .

Plant Growth Studies:
Research on poplar trees revealed that exogenous application of L-asparagine significantly promoted biomass accumulation and photosynthetic activity, indicating its role in plant growth regulation .

5. Comparative Analysis with Other Amino Acids

The following table compares L-Asparagine-amide-15N with other related amino acids:

Compound NameMolecular FormulaUnique Features
L-Aspartic AcidC4H7NO4Contains a carboxylic acid group instead of an amide
GlutamineC5H10N2O3Has an additional methylene group compared to asparagine
Asparagine HydrateC4H8N2O3·H2OSimilar structure but without isotopic labeling

The stable isotope labeling with nitrogen-15 enhances the utility of L-Asparagine-amide-15N for tracking metabolic processes compared to its unlabeled counterparts .

6.

L-Asparagine-amide-15N (monohydrate) is an invaluable compound in biochemical research due to its unique properties and biological significance. Its applications range from enhancing cell culture productivity to elucidating mechanisms underlying cancer metabolism and plant growth. Ongoing research continues to uncover its potential roles in health and disease, making it a critical focus for future studies.

Q & A

Basic Research Questions

Q. How can L-Asparagine-amide-15N (monohydrate) be utilized in metabolic flux analysis studies using isotopic labeling?

  • Methodological Answer : Isotopic labeling with 15N enables precise tracking of nitrogen incorporation into metabolic pathways. For example, in in vivo studies, researchers can administer L-Asparagine-amide-15N (monohydrate) to cell cultures or model organisms, then use mass spectrometry (MS) or nuclear magnetic resonance (NMR) to quantify 15N enrichment in downstream metabolites like aspartate or urea cycle intermediates. Key considerations include:

  • Optimizing isotopic purity (≥97% 15N) to minimize background noise .
  • Validating tracer stability under experimental conditions (e.g., pH, temperature) to prevent isotopic scrambling .
  • Pairing with 13C-labeled analogs (e.g., L-Asparagine-4-13C) for multi-isotope flux analysis .

Q. What methodological considerations are critical when preparing aqueous solutions of L-Asparagine-amide-15N (monohydrate) for NMR spectroscopy?

  • Answer : To ensure accurate NMR

  • Solubility Optimization : Dissolve the compound in deuterated solvents (e.g., D2O) at concentrations ≤50 mM to avoid aggregation. Pre-warm to 37°C if necessary, as solubility decreases at lower temperatures .
  • pH Adjustment : Maintain pH 6.5–7.5 to prevent deamidation or hydrolysis, which alter the isotopic label’s integrity .
  • Data Acquisition : Use 15N-decoupled 1H NMR or heteronuclear single-quantum coherence (HSQC) to resolve signals from amide-15N and amine-15N groups .

Q. How do safety guidelines for handling L-Asparagine-amide-15N (monohydrate) vary between regulatory frameworks?

  • Answer : While Parchem’s safety data sheet (SDS) states it is not classified as hazardous under OSHA standards , some institutions mandate PPE (gloves, lab coat) due to its potential as a respiratory irritant in powdered form. Researchers should:

  • Adhere to institutional biosafety protocols for handling isotopic compounds.
  • Use fume hoods during weighing to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic tracing data when using L-Asparagine-amide-15N (monohydrate) alongside deuterated analogs (e.g., L-Asparagine-15N2,d3)?

  • Answer : Contradictions may arise from kinetic isotope effects (KIEs) caused by deuterium substitution. To mitigate:

  • Control Experiments : Compare flux rates between 15N-only and 15N/d3-labeled compounds to quantify KIEs .
  • Computational Modeling : Integrate isotopic data into metabolic networks (e.g., via INCA or Escher-Trace) to adjust for deuterium-induced rate limitations .

Q. What strategies optimize the synthesis of L-Asparagine-amide-15N (monohydrate) for high-yield isotopic incorporation?

  • Answer : Synthetic protocols should prioritize:

  • Enzymatic Catalysis : Use asparagine synthetase with 15N-labeled ammonia to ensure regioselective amide-15N incorporation .
  • Crystallization Control : Monohydrate formation requires strict control of humidity during lyophilization to prevent anhydrous byproducts .
  • Purity Validation : Confirm isotopic and chemical purity via HPLC-coupled high-resolution MS .

Q. How can researchers integrate L-Asparagine-amide-15N (monohydrate) into multi-omics workflows to study nitrogen homeostasis?

  • Answer : Combine isotopic tracing with transcriptomic/proteomic profiling:

  • Time-Course Sampling : Collect cells/tissues at multiple timepoints after tracer administration to correlate metabolite flux with gene expression (e.g., ASNS, the asparagine synthetase gene) .
  • Data Integration : Use tools like MetaboAnalyst or PathVisio to map 15N enrichment data onto metabolic pathways and identify regulatory nodes .

Tables for Key Methodological Parameters

Parameter Recommended Value Reference
Isotopic Purity (15N)≥97%
Solubility in H2O (25°C)~50 mM (pre-warmed)
NMR Acquisition (15N)60 MHz, 1H-15N HSQC
Safe Storage ConditionsDry, 4°C, desiccated

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